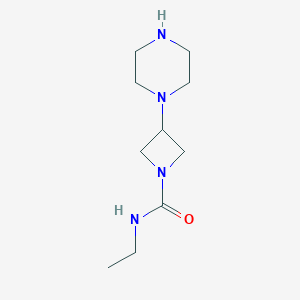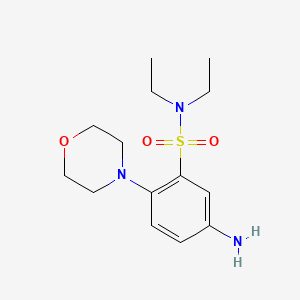
n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide is a compound with the molecular formula C10H20N4O and a molecular weight of 212.29 g/mol . It is a heterocyclic compound containing both azetidine and piperazine moieties, which are significant in medicinal chemistry due to their biological activities .
Métodos De Preparación
The synthesis of n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide involves multiple steps. One common method includes the reaction of azetidine with piperazine under specific conditions. The mixture is then extracted with toluene, treated with activated carbon on cooling, and filtered. The solvent is distilled off to a minimal volume . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Análisis De Reacciones Químicas
n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides are used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide can be compared with other similar compounds such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and exhibits significant biological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
The uniqueness of this compound lies in its specific structural features and the combination of azetidine and piperazine moieties, which contribute to its distinct biological and chemical properties .
Propiedades
Fórmula molecular |
C10H20N4O |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
N-ethyl-3-piperazin-1-ylazetidine-1-carboxamide |
InChI |
InChI=1S/C10H20N4O/c1-2-12-10(15)14-7-9(8-14)13-5-3-11-4-6-13/h9,11H,2-8H2,1H3,(H,12,15) |
Clave InChI |
RSDCZJXDTPGPOE-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)N1CC(C1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)

![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)








![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)

